11-反式白三烯C4

描述

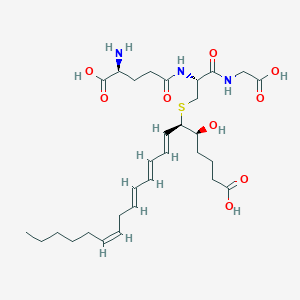

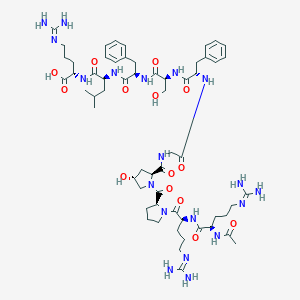

11-反式白三烯C4: 是一种源自花生四烯酸的生物活性脂质介质。它是白三烯家族的一员,在炎症和过敏反应中发挥着至关重要的作用。该化合物是白三烯C4的异构体,其特点是在第11位存在一个反式双键。 它参与多种生理和病理过程,包括支气管收缩、血管收缩和血管通透性增加 .

科学研究应用

化学: 11-反式白三烯C4被用作模型化合物来研究白三烯的化学性质和反应性。 它也用于开发用于治疗目的的合成类似物 .

生物学: 在生物学研究中,this compound被用来研究白三烯在炎症和过敏反应中的作用。 它也被用来研究这些过程中涉及的信号通路和分子靶点 .

医学: 在医学研究中,this compound被研究用于其在治疗炎症和过敏性疾病方面的潜在治疗应用。 它也被用来开发针对白三烯途径的新药 .

工业: 在工业领域,this compound被用于生产制药和其他化学产品。 它也被用于开发新材料和技术 .

作用机制

11-反式白三烯C4通过与特定的G蛋白偶联受体结合发挥其作用,这些受体分别是CYSLTR1和CYSLTR2。这种结合触发了细胞内信号事件的级联反应,导致各种生理反应,包括支气管收缩、血管收缩和血管通透性增加。 该化合物还诱导活性氧的产生,导致氧化应激和DNA损伤 .

生化分析

Biochemical Properties

11-trans Leukotriene C4 interacts with various enzymes, proteins, and other biomolecules. It is produced in smaller amounts relative to LTC4 in ionophore-stimulated HMC-1 cells (a human mast cell line) and equine eosinophils . The biosynthesis of 11-trans Leukotriene C4 is orchestrated by translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2 (cPLA2), arachidonate 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP) and LTC4 synthase (LTC4S), which couples glutathione to an LTA4 intermediate .

Cellular Effects

11-trans Leukotriene C4 has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .

Molecular Mechanism

The molecular mechanism of action of 11-trans Leukotriene C4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Acting in an intracrine manner, 11-trans Leukotriene C4 elicits nuclear translocation of NADPH oxidase 4 (NOX4), ROS accumulation, and oxidative DNA damage .

Temporal Effects in Laboratory Settings

11-trans Leukotriene C4 undergoes slow temperature-dependent isomerization to 11-trans LTC4 during storage . This indicates that the effects of this product can change over time in laboratory settings.

Metabolic Pathways

11-trans Leukotriene C4 is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway involves the interaction of various enzymes and cofactors, including cytosolic phospholipase A2 (cPLA2), arachidonate 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP), and LTC4 synthase (LTC4S) .

Transport and Distribution

The MRP1 transporter secretes cytosolic 11-trans Leukotriene C4 . This suggests that the product is transported and distributed within cells and tissues via specific transporters.

Subcellular Localization

The active site of 11-trans Leukotriene C4 synthase is localized in the lumen of the nuclear envelope and endoplasmic reticulum . This suggests that the synthesis of 11-trans Leukotriene C4 occurs in specific subcellular compartments.

准备方法

合成路线和反应条件: 11-反式白三烯C4的合成涉及白三烯C4的异构化。这个过程可以通过在储存过程中缓慢的温度依赖性异构化来实现。 与人离子载体刺激的HMC-1细胞和马嗜酸性粒细胞中产生的白三烯C4相比,该化合物的产生量较少 .

工业生产方法: 它可以在实验室环境中使用特定的反应条件和试剂合成 .

化学反应分析

反应类型: 11-反式白三烯C4经历各种化学反应,包括:

氧化: 该反应涉及氧的添加或氢的去除,导致氧化产物的形成。

还原: 该反应涉及氢的添加或氧的去除,导致还原产物的形成。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂

形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能导致羟基化衍生物的形成,而还原可能导致还原衍生物的形成 .

相似化合物的比较

类似化合物:

白三烯C4: 母体化合物,在第11位具有顺式双键。

白三烯D4: 白三烯C4的代谢产物,参与类似的生理过程。

白三烯E4: 白三烯C4的另一种代谢产物,具有相似的生物活性

独特性: 11-反式白三烯C4的独特之处在于其在第11位存在反式双键,这使其与其他白三烯有所区别。 这种结构差异影响了它的生物活性及其反应性,使其成为研究和治疗应用中的一种有价值的化合物 .

属性

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9+,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVDXQDILPJIG-CCHJCNDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313816 | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74841-69-3 | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74841-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

-methanone](/img/structure/B162602.png)